Free Secondary Amine (NH) Availability vs. N‑Substituted Analog 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (PDB Ligand 8RA)
The target compound bears a free piperazine NH (formal HBD count = 1) enabling on‑demand functionalization via alkylation, acylation, reductive amination, or Boc‑protection [1]. In contrast, 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one (PDB ligand 8RA) has the piperazine ring already capped with a pyridin-2-yl substituent, offering zero hydrogen bond donor capacity from the piperazine core (formal HBD = 0) and no equivalent derivatizable handle [2]. This represents a binary, absolute differentiation in synthetic utility: the target compound can serve as a branching intermediate, whereas 8RA can only act as a terminal fragment.
| Evidence Dimension | Hydrogen Bond Donor Count (piperazine NH availability) |
|---|---|
| Target Compound Data | HBD = 1 (free piperazine NH) |
| Comparator Or Baseline | 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one: HBD = 0 (piperazine N fully substituted) |
| Quantified Difference | Absolute difference of 1 HBD; functional consequence is presence vs. complete absence of a derivatizable secondary amine |
| Conditions | Computed molecular descriptors (PubChem 2025.09.15 release); PDB ligand annotation |
Why This Matters
For procurement decisions in medchem synthesis, a free NH handle is a critical differentiator because it determines whether the compound can function as a central intermediate in divergent library synthesis or remains limited to end‑point conjugation.
- [1] PubChem. 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Computed Properties (Hydrogen Bond Donor Count = 1). https://pubchem.ncbi.nlm.nih.gov/compound/864816-98-8 (accessed 2026-05-02). View Source
- [2] PDBj ChemComp-8RA: 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one. https://pdbj.org/emnavi/quick.php?lang=en&id=8RA (accessed 2026-05-02). View Source
